Ethyl 2-(azetidin-3-yl)acetate
CAS No.:
Cat. No.: VC14427728
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO2 |
---|---|
Molecular Weight | 143.18 g/mol |
IUPAC Name | ethyl 2-(azetidin-3-yl)acetate |
Standard InChI | InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |
Standard InChI Key | SWLOGUOQYIIALV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC1CNC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Ethyl 2-(azetidin-3-yl)acetate features an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with an acetoxyethyl group. The IUPAC name, ethyl 2-(azetidin-3-yl)acetate, reflects this arrangement. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 143.18 g/mol |
Canonical SMILES | CCOC(=O)CC1CNC1 |
InChI Key | SWLOGUOQYIIALV-UHFFFAOYSA-N |
PubChem CID | 54328202 |
The compact azetidine ring introduces significant ring strain, which influences both reactivity and potential interactions in biological systems .
Synthesis Methods and Optimization
Acylation of Azetidine Derivatives
A common route involves the acylation of 3-azetidinone with ethyl acetate under basic conditions. For example, reacting 3-azetidinone with ethyl chloroacetate in the presence of potassium carbonate () or sodium hydride () yields ethyl 2-(azetidin-3-yl)acetate via nucleophilic substitution. The reaction mechanism proceeds through deprotonation of the azetidine nitrogen, followed by attack on the electrophilic carbon of ethyl chloroacetate.
Table 1: Comparison of Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Acylation of 3-azetidinone | Ethyl chloroacetate, , THF, reflux | ~60–70 | |
Nucleophilic substitution | Azetidine, ethyl chloroacetate, , DMF | ~50–65 |
Biological Activity and Mechanistic Insights
Anticancer Applications
The azetidine ring’s ability to intercalate into DNA or inhibit topoisomerases has spurred interest in anticancer applications. Molecular docking studies suggest that ethyl 2-(azetidin-3-yl)acetate may bind to the ATP-binding pocket of kinases, though experimental validation is pending.
Derivatives and Functionalization
Salt Formation
Ethyl 2-(azetidin-3-yl)acetate forms stable salts with sulfonic acids. For example, reaction with 4-methylbenzenesulfonic acid produces ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid (, MW 315.38 g/mol), which enhances solubility for formulation purposes.
Ring-Opening Reactions
The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. Treatment with hydrogen chloride () in methanol generates ethyl 2-(3-aminopropyl)acetate, a precursor for polyamide synthesis.
Applications in Medicinal Chemistry
Building Block for Drug Discovery
The compound serves as a versatile intermediate in synthesizing kinase inhibitors and GPCR modulators. For instance, coupling with chromene derivatives (e.g., 2-(4-iodophenyl)-4-methyl-6-hydroxychromene) yields hybrid molecules with enhanced bioavailability .
Prodrug Development
Esterase-mediated hydrolysis of the ethyl ester group releases 2-(azetidin-3-yl)acetic acid, a potential prodrug strategy for targeted drug delivery.
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